Physicochemical properties of Ethyl 2-amino-2-ethyloctanoate
Physicochemical properties of Ethyl 2-amino-2-ethyloctanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-ethyloctanoate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-amino-2-ethyloctanoate (CAS No. 164262-28-6), a non-proteinogenic α,α-disubstituted amino acid ester. While extensive experimental data for this specific compound is not widely published, this document synthesizes predicted properties, analogous compound data, and established analytical methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, synthesis, and key physicochemical characteristics, including its spectroscopic profile, solubility, and pKa. Detailed experimental protocols for the determination of these properties are provided, underpinned by the principles of scientific integrity and causality.
Introduction
Ethyl 2-amino-2-ethyloctanoate is a unique organic molecule featuring a quaternary α-carbon, an ester functional group, and a primary amine. α,α-Disubstituted α-amino acids and their esters are of significant interest in medicinal and synthetic chemistry. Their sterically hindered nature can impart resistance to enzymatic degradation, making them valuable building blocks for creating more robust peptides and peptidomimetics.[1] The presence of both a nucleophilic amine and an electrophilic ester carbonyl, combined with a lipophilic octyl chain, suggests potential applications as a synthetic intermediate for novel therapeutic agents and specialty chemicals. This guide aims to provide a foundational understanding of its core properties to facilitate its use in research and development.
Molecular Structure and Properties
The fundamental properties of Ethyl 2-amino-2-ethyloctanoate are summarized below. While some experimental values are not publicly available, predicted data from computational models provide a reliable starting point.
| Property | Value / Predicted Value | Source |
| IUPAC Name | ethyl 2-amino-2-ethyloctanoate | N/A |
| CAS Number | 164262-28-6 | [2] |
| Molecular Formula | C₁₂H₂₅NO₂ | N/A |
| Molecular Weight | 215.34 g/mol | N/A |
| Monoisotopic Mass | 215.18852 Da | N/A |
| Appearance | No data available | [3] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Density | No data available | [2] |
| Predicted XlogP | 3.2 | N/A |
Synthesis of Ethyl 2-amino-2-ethyloctanoate
A specific, published synthesis for Ethyl 2-amino-2-ethyloctanoate was not identified. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of α,α-disubstituted α-amino acids, such as the alkylation of a glycine equivalent or the Strecker synthesis followed by hydrolysis and esterification. A common and effective method involves the dialkylation of a protected glycine ester.
A proposed synthetic workflow is the dialkylation of ethyl nitroacetate, which serves as a glycine anion equivalent. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reactions.[4]
Proposed Synthetic Protocol
-
Step 1: First Alkylation (Ethylation)
-
To a solution of ethyl nitroacetate in a suitable aprotic solvent (e.g., Tetrahydrofuran), add a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C to form the nitronate anion.
-
Slowly add one equivalent of an ethylating agent, such as ethyl iodide or ethyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ethyl 2-nitrobutanoate by column chromatography.
-
-
Step 2: Second Alkylation (Hexylation)
-
Repeat the deprotonation step with the purified ethyl 2-nitrobutanoate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C to prevent side reactions.
-
Add one equivalent of a hexylating agent, such as 1-bromohexane.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Perform an aqueous workup and extract the product, ethyl 2-ethyl-2-nitrooctanoate.
-
Purify the dialkylated product via column chromatography.
-
-
Step 3: Reduction of the Nitro Group
-
The nitro group of ethyl 2-ethyl-2-nitrooctanoate can be reduced to the primary amine using various methods. A common and effective method is catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
Alternatively, reduction can be achieved using zinc dust in acetic acid.[4]
-
After the reduction is complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the final product, Ethyl 2-amino-2-ethyloctanoate.
-
Caption: Proposed synthesis of Ethyl 2-amino-2-ethyloctanoate.
Physicochemical Properties and Experimental Determination
Solubility Profile
The solubility of Ethyl 2-amino-2-ethyloctanoate is dictated by its molecular structure, which contains a polar amino group and ester, and a significant nonpolar alkyl chain (octyl and ethyl groups).
-
Aqueous Solubility : The long C8 alkyl chain is expected to make the compound sparingly soluble in water. At acidic pH, protonation of the amino group to form an ammonium salt will likely increase its aqueous solubility. Conversely, at basic pH, the compound will remain as the free base.
-
Organic Solvent Solubility : It is predicted to be readily soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar hydrocarbons (hexane, toluene), due to the "like dissolves like" principle.[5][6]
-
Qualitative Solubility Testing :
-
Add approximately 20 mg of Ethyl 2-amino-2-ethyloctanoate to separate test tubes each containing 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane).
-
Vigorously shake each tube for 1-2 minutes at room temperature.
-
Visually inspect for dissolution (a single clear phase).
-
-
Quantitative Solubility Determination (Shake-Flask Method) :
-
Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flasks at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the solute using an appropriate analytical technique, such as HPLC with a UV or mass spectrometer detector, or GC-MS after derivatization.
-
Caption: Workflow for quantitative solubility determination.
pKa Determination
Ethyl 2-amino-2-ethyloctanoate has two ionizable groups: the primary amino group (-NH₂) which is basic, and the α-proton of the ester, which is weakly acidic but generally not considered in pKa measurements under normal aqueous conditions. The pKa of the conjugate acid of the amino group (R-NH₃⁺) is of primary interest. For primary amines, this value typically falls in the range of 9-11.
-
Sample Preparation : Accurately weigh a sample of Ethyl 2-amino-2-ethyloctanoate and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like ethanol if water solubility is low. Add a slight excess of a standardized strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.
-
Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer.
-
Titration : Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the midpoint of the flat buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to confirm the pKa value.[7]
Caption: Experimental setup and analysis for pKa determination.
Spectroscopic Properties (Predicted)
While no publicly available spectra for Ethyl 2-amino-2-ethyloctanoate were found, its spectroscopic features can be reliably predicted based on its functional groups and comparison with similar molecules.[8]
¹H NMR Spectroscopy[15][16]
-
~3.3-3.5 ppm (singlet, 2H) : -NH₂ protons. The signal may be broad and its chemical shift is solvent-dependent.
-
~4.1-4.3 ppm (quartet, 2H) : -O-CH₂ -CH₃ protons of the ethyl ester, coupled to the adjacent methyl group.
-
~1.2-1.4 ppm (triplet, 3H) : -O-CH₂-CH₃ protons of the ethyl ester, coupled to the adjacent methylene group.
-
~1.5-1.8 ppm (multiplet, 2H) : -C(NH₂)(Et)-CH₂ - protons of the octyl chain.
-
~1.2-1.4 ppm (multiplet, 8H) : -(CH₂)₄- protons of the octyl chain.
-
~0.8-1.0 ppm (triplet, 3H) : -CH₂-CH₃ of the octyl chain.
-
~1.5-1.7 ppm (quartet, 2H) : -C(NH₂)-CH₂ -CH₃ protons of the α-ethyl group.
-
~0.8-1.0 ppm (triplet, 3H) : -C(NH₂)-CH₂-CH₃ protons of the α-ethyl group.
¹³C NMR Spectroscopy
-
~175-178 ppm : C =O of the ester.
-
~60-62 ppm : -O-C H₂-CH₃ of the ethyl ester.
-
~58-62 ppm : Quaternary α-C arbon.
-
~22-35 ppm : C H₂ carbons of the octyl and α-ethyl groups.
-
~14 ppm : C H₃ carbons of the ethyl ester, α-ethyl, and octyl groups.
IR Spectroscopy
-
3300-3500 cm⁻¹ (two bands, medium) : N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (strong) : C-H stretching of the alkyl groups.
-
~1735 cm⁻¹ (strong) : C=O stretching of the ester.
-
1590-1650 cm⁻¹ (medium) : N-H bending of the primary amine.
-
1150-1250 cm⁻¹ (strong) : C-O stretching of the ester.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and for quantification of amino acid esters. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV or fluorescence detection.[9][10]
-
Sample Preparation : Prepare a stock solution of Ethyl 2-amino-2-ethyloctanoate in a suitable solvent (e.g., methanol or acetonitrile).
-
Derivatization : React the amino group with a derivatizing agent such as o-phthalaldehyde (OPA) for fluorescence detection or dansyl chloride for UV detection.[11][12] The reaction is typically rapid and performed just prior to injection.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 254 nm for dansyl derivatives).
-
-
Quantification : Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.
Caption: General workflow for HPLC analysis of amino acid esters.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-ethyloctanoate is not widely available.[3] However, based on the SDS for similar amino acid compounds, the following precautions should be observed.[13][14][15]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid breathing dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical advice.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.
-
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-amino-2-ethyloctanoate is a promising, yet under-characterized, α,α-disubstituted amino acid ester. This guide has provided a detailed overview of its predicted physicochemical properties and has outlined robust, standardized experimental protocols for their empirical determination. By offering a plausible synthetic route, expected spectroscopic signatures, and established analytical methodologies, this document serves as a foundational resource to enable further research and application of this versatile chemical building block in drug discovery and materials science.
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